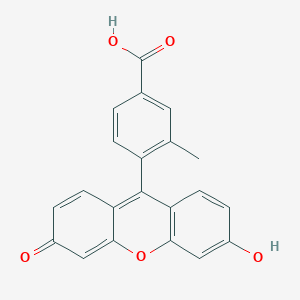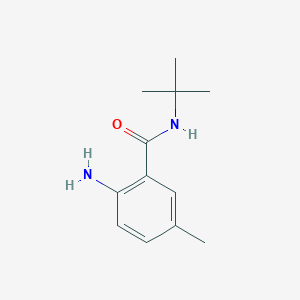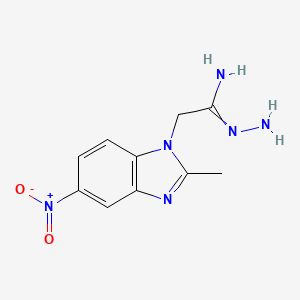
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide typically involves the condensation of 2-methyl-5-nitrobenzimidazole with ethanehydrazonamide under specific reaction conditions. The process may include steps such as nitration, reduction, and condensation reactions. For instance, the nitration of 2-methylbenzimidazole can be achieved using nitric acid, followed by reduction with a suitable reducing agent to obtain 2-methyl-5-nitrobenzimidazole. This intermediate is then reacted with ethanehydrazonamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of functionalized benzimidazole derivatives.
Scientific Research Applications
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: This compound shares the nitroimidazole core and has similar chemical properties.
Metronidazole: A well-known antimicrobial agent with a nitroimidazole structure.
Tinidazole: Another antimicrobial agent with a similar structure and mechanism of action.
Uniqueness
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide is unique due to its specific substitution pattern and the presence of the ethanehydrazonamide group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
CAS No. |
913706-13-5 |
|---|---|
Molecular Formula |
C10H12N6O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
N'-amino-2-(2-methyl-5-nitrobenzimidazol-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H12N6O2/c1-6-13-8-4-7(16(17)18)2-3-9(8)15(6)5-10(11)14-12/h2-4H,5,12H2,1H3,(H2,11,14) |
InChI Key |
CQOPYSWMNSRMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC(=NN)N)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


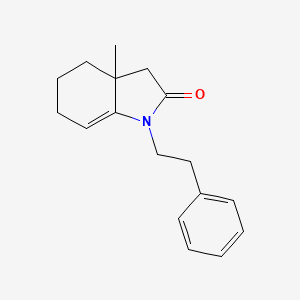

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)

![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
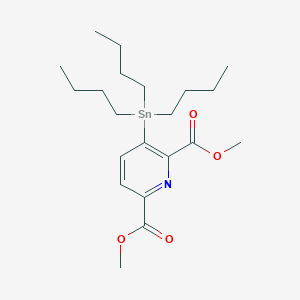


![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
